molecular formula C12H14N2O2 B5201158 1-(1-anilinoethyl)-2,5-pyrrolidinedione

1-(1-anilinoethyl)-2,5-pyrrolidinedione

Cat. No.: B5201158
M. Wt: 218.25 g/mol
InChI Key: CHQJPWYISGDXQJ-UHFFFAOYSA-N
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Description

1-(1-anilinoethyl)-2,5-pyrrolidinedione, also known as phenylpiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in Russia in the early 1980s and is known for its ability to enhance cognitive function, memory, and learning. Phenylpiracetam has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam is not fully understood. However, it is believed to enhance cognitive function by increasing the activity of neurotransmitters such as acetylcholine, dopamine, and norepinephrine in the brain. Phenylpiracetam also increases the density of various receptors in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects
Phenylpiracetam has been shown to have a range of biochemical and physiological effects. It has been shown to increase oxygen and glucose uptake in the brain, which may contribute to its cognitive-enhancing effects. Phenylpiracetam has also been shown to increase the production of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), which are important for the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

Phenylpiracetam has several advantages for lab experiments. It is relatively easy to synthesize and yields high purity product. Phenylpiracetam is also stable and can be stored for extended periods without degradation. However, 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam has limitations in terms of its solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam. One area of interest is the potential therapeutic applications of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam in the treatment of various neurological disorders. Another area of interest is the development of new analogs of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam and its effects on the brain.

Synthesis Methods

Phenylpiracetam is synthesized by modifying the chemical structure of piracetam, another member of the racetam family. The synthesis involves the reaction of piracetam with aniline and acetic anhydride, followed by recrystallization to obtain the final product. The synthesis method is relatively simple and yields high purity 1-(1-anilinoethyl)-2,5-pyrrolidinedionetam.

Scientific Research Applications

Phenylpiracetam has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function, memory, and learning in animal models and humans. Phenylpiracetam has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and stroke.

Properties

IUPAC Name

1-(1-anilinoethyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(13-10-5-3-2-4-6-10)14-11(15)7-8-12(14)16/h2-6,9,13H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQJPWYISGDXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC1=CC=CC=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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